molecular formula C11H10N2O B1315270 2-(Pyridin-3-yloxy)aniline CAS No. 76167-49-2

2-(Pyridin-3-yloxy)aniline

Cat. No. B1315270
CAS RN: 76167-49-2
M. Wt: 186.21 g/mol
InChI Key: TXZXPJOTSAXPBZ-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-yloxy)aniline” is an organic compound with the chemical formula C11H10N2O . It has a molecular weight of 186.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yloxy)aniline” is represented by the SMILES string NC1=CC=CC=C1OC2=CN=CC=C2 .


Physical And Chemical Properties Analysis

“2-(Pyridin-3-yloxy)aniline” is a solid compound . Its empirical formula is C11H10N2O .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “2-(Pyridin-3-yloxy)aniline” is an integral part of chemical synthesis . It’s used as a building block in the synthesis of various complex molecules .
    • Results or Outcomes : The outcomes of these syntheses are new chemical compounds with potential applications in various fields like pharmaceuticals, material science, etc .
  • Material Science Research

    • Summary of Application : “2-(Pyridin-3-yloxy)aniline” is also used in material science research . It could be used in the synthesis of new materials with unique properties.
    • Results or Outcomes : The outcomes of these researches are new materials with potential applications in various fields like electronics, energy, etc .

For instance, it could potentially be used in the development of new materials, in the synthesis of new pharmaceuticals, or as a building block in complex chemical reactions . The specific applications would depend on the research context and the properties of the compound .

For instance, it could potentially be used in the development of new materials, in the synthesis of new pharmaceuticals, or as a building block in complex chemical reactions . The specific applications would depend on the research context and the properties of the compound .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It has the signal word “Warning” and hazard statements H302 - H317 . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

properties

IUPAC Name

2-pyridin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZXPJOTSAXPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506439
Record name 2-[(Pyridin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yloxy)aniline

CAS RN

76167-49-2
Record name 2-[(Pyridin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Elkamhawy, J Park, AHE Hassan, AN Pae… - European journal of …, 2017 - Elsevier
Translocator protein (TSPO) is involved in modulating mitochondrial permeability transition pore (mPTP) opening/closure leading to either apoptotic cell death via opening of mPTP or …
Number of citations: 24 www.sciencedirect.com

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